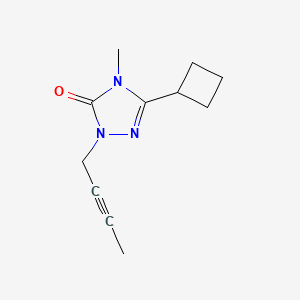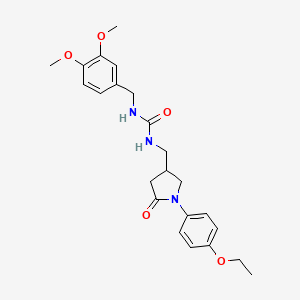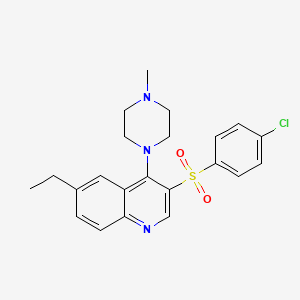
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is a highly functionalized structure that is part of a broader class of organic compounds featuring both pyrrolidine and azetidinone moieties. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrrolidine and azetidinone systems has been explored in recent studies. For instance, a rapid and stereocontrolled synthesis of racemic and optically pure highly functionalized pyrrolizidine systems has been achieved through the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process involves a selective bond cleavage of the four-membered ring, followed by a rearrangement under the reaction conditions, which is compatible with a variety of substrates .
Molecular Structure Analysis
Although the specific molecular structure of 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is not detailed in the provided papers, related compounds have been characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction. These methods are crucial for determining the arrangement of atoms within a molecule and can provide insights into the stereochemistry and electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often investigated through their participation in 1,3-dipolar cycloaddition reactions. A mild one-pot, three-component synthesis of highly functionalized pyrrolidines has been reported, which involves cascade imine to azomethine ylide to 1,3-dipolar cycloadditions. This method has shown good chemo-, regio-, and stereoselectivities, and it is noteworthy for its ability to generate previously inaccessible azomethine ylides from enolizable aldehydes .
Physical and Chemical Properties Analysis
科学的研究の応用
Key Intermediates in Synthesis
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is utilized as a key intermediate in the synthesis of various compounds. For instance, it plays a crucial role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). The synthesis involves critical steps like asymmetric Michael addition and stereoselective alkylation.
Organocatalysis
This compound is significant in organocatalysis, particularly in catalyzing asymmetric Michael addition reactions (Cui Yan-fang, 2008). Such catalytic processes are essential for creating compounds with high yield and excellent enantioselectivities.
Gold(I)-Catalyzed Reactions
In chemical synthesis, 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is involved in Gold(I)-catalyzed cyclization/nucleophilic substitution reactions. These reactions are utilized to synthesize polysubstituted pyrrolin-4-ones, offering a pathway to create complex organic compounds (Miaskiewicz, Weibel, Pale, & Blanc, 2016).
In Crystallography
The compound is also significant in the study of crystallography, specifically in understanding molecular-electronic structures and hydrogen bonding. It helps in analyzing the formation of broad ribbons and sheets in molecular structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Synthesis of Polysubstituted Pyrrolidines
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is instrumental in the synthesis of novel pyrrolidine compounds linked to 1,2,3-triazole derivatives. These compounds are characterized for their structure and anti-proliferative activities, indicating potential pharmaceutical applications (Ince et al., 2020).
Safety and Hazards
The safety data sheet for 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one indicates that it is a dangerous substance . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2)6-11(8(9)12)7-3-4-10-5-7/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXFJPOZYIGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375274-48-7 |
Source


|
| Record name | 3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)


![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)
![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)
![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)
![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)

![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3001105.png)
